molecular formula C19H15ClN2O2 B1213340 Inabenfide CAS No. 82211-24-3

Inabenfide

Cat. No. B1213340
CAS RN: 82211-24-3
M. Wt: 338.8 g/mol
InChI Key: PFDCOZXELJAUTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Inabenfide often involves catalyzed reactions that enable the formation of complex structures from simpler precursors. For instance, catalytic reactions involving iron sulfide have been shown to efficiently catalyze redox/condensation cascade reactions, a method that could potentially be applied in the synthesis of complex molecules like this compound (Nguyen, Ermolenko, & Al‐Mourabit, 2013). Such methodologies underscore the atom-economic approaches valuable in the synthesis of plant growth regulators.

Molecular Structure Analysis

The molecular structure of this compound, featuring a chloro-substituted phenyl ring attached to an isonicotinanilide moiety, suggests its interaction with plant biochemical pathways could be attributed to its specific structural features. Studies on similar molecules highlight the importance of molecular architecture in determining biological activity, such as the interaction of carbene complexes with metals and their subsequent categorization based on the carbene-metal bond (Frémont, Marion, & Nolan, 2009).

Chemical Reactions and Properties

This compound's chemical reactivity, particularly its role in inhibiting gibberellin biosynthesis, is crucial for its growth-regulating properties. The compound’s mechanism involves the inhibition of specific steps in the gibberellin biosynthetic pathway, thereby controlling plant growth (Miki, Ichikawa, Kamiya, Kobayashi, & Sakurai, 1991). This selective inhibition highlights the compound's chemical properties tailored to interact with plant hormonal pathways.

Physical Properties Analysis

While specific studies on this compound's physical properties were not directly found, the analysis of similar compounds provides insight into the importance of physical characteristics, such as solubility and stability, which affect their application and efficacy in agricultural settings. The physical properties of related compounds, such as their phase behavior and interactions with light and air, can inform on the handling and storage conditions required for optimal use.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interactions with plant enzymes, underpin its mechanism of action as a growth regulator. The compound's ability to inhibit the oxidation of specific precursors in the gibberellin biosynthesis pathway is a testament to its targeted chemical interaction within plant physiology. Studies on similar growth regulators offer insights into the nuanced roles these chemicals play in modulating plant growth through specific biochemical pathways (Shirakawa, Tomioka, Takeuchi, & Ichikawa, 1990).

Scientific Research Applications

1. Agricultural Applications in Rice Cultivation

  • Effects on Growth, Lodging, and Yield : Inabenfide has been found to significantly impact rice cultivation. Studies have shown that it can reduce the culm length of rice plants, thereby preventing breaking-type lodging. This effect is particularly pronounced in the lower internodes and upper three leaf blades of the plant. Furthermore, rice treated with this compound exhibited increased yield, higher percentages of ripened grains, and greater 1000 grain weight compared to untreated control plants. The enhanced ripening of rice is attributed to this compound's effects, which extend beyond direct lodging prevention to improvements in the overall "plant type" induced by the treatment. Additionally, this compound-treated plants displayed higher starch content in leaf-sheaths and culms from heading to maturity, suggesting a positive impact on the plant's energy reserves (Fukazawa & Shirakawa, 2001).

  • Enantiomers of this compound and Their Effects : The growth-regulating activities of this compound's enantiomers were explored in rice plants. The (S)-form of this compound proved more effective in reducing culm length than the racemate, while the (R)-form showed minimal effect. This indicates that the (S)-form is the active ingredient in reducing culm length and lodging in rice plants. Additionally, the (S)-form might be absorbed and translocated more rapidly than this compound when applied near the heading stage, suggesting its potential for more efficient use in agricultural practices (Fukazawa et al., 2002).

2. Analytical Methodologies for this compound

  • Method-Performance Studies : Method-performance studies for the notified revised analytical method of this compound in unpolished rice were conducted. These studies, involving multiple laboratories, analyzed unpolished rice spiked with this compound, achieving a mean recovery of 85.0% with good reproducibility and precision. The detection limits ranged from 0.002-0.01 microgram/g, indicating the method's sensitivity and effectiveness for this compound detection in agricultural products (Sasaki et al., 2001).

  • HPLC-MS/MS Method for Determining this compound Residue in Food : A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was established for detecting this compound in various foods, including fruits, vegetables, tea, honey, cereals, and animal-derived products. This method proved sensitive and accurate, offering a linear range of 1 - 100 microg/kg and recoveries ranging from 85.2% - 112.4% at various spiked levels (Xu et al., 2013).

Mechanism of Action

Target of Action

Inabenfide, also known as 4’-chloro-2’-(α-hydroxybenzyl)-isonicotinanilide, primarily targets the biosynthesis of gibberellin (GA), a plant hormone that regulates growth and influences various developmental processes . By inhibiting GA biosynthesis, this compound affects the growth and development of plants, particularly rice .

Mode of Action

This compound acts as an inhibitor of GA biosynthesis . It specifically blocks the oxidative pathway involved in GA biosynthesis . This inhibition leads to a shortening of lower internodes and upper leaf blades in plants, which is a key factor in preventing lodging (falling over) in crops like rice .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gibberellin biosynthesis pathway . Gibberellins are plant hormones that regulate growth and influence various developmental processes. By inhibiting the biosynthesis of gibberellins, this compound can control the growth and development of plants .

Pharmacokinetics

It’s known that this compound is applied to the surface in submerged conditions, indicating that its bioavailability may be influenced by its method of application .

Result of Action

This compound’s action results in significant changes in plant growth. Specifically, it leads to a shortening of lower internodes and upper leaf blades in plants . In rice cultivation, this compound has been shown to promote tillering (the production of side shoots), which can increase yield . It also decreases the number of grains per panicle (a branching flower cluster), but this reduction is compensated by the increased number of panicles .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, it’s applied in submerged conditions, suggesting that water availability and soil conditions could impact its action . Furthermore, its use is particularly effective in no-tillage rice cultivation with a single basal fertilization, indicating that farming practices and nutrient availability also play a role in its effectiveness .

properties

IUPAC Name

N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-15-6-7-17(22-19(24)14-8-10-21-11-9-14)16(12-15)18(23)13-4-2-1-3-5-13/h1-12,18,23H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDCOZXELJAUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058192
Record name Inabenfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82211-24-3
Record name Inabenfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82211-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inabenfide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082211243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inabenfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyridinecarboxamide, N-[4-chloro-2-(hydroxyphenylmethyl)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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